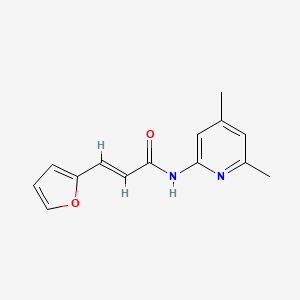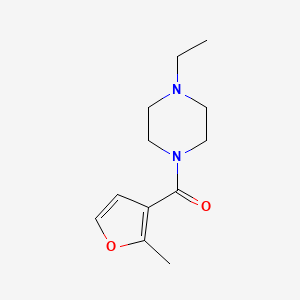
1-ethyl-4-(2-methyl-3-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-methyl-3-furoyl)piperazine (EMFP) is a chemical compound that belongs to the family of piperazines. It is a heterocyclic organic compound with a molecular formula of C13H19N3O2. EMFP is an important pharmaceutical intermediate that is used in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory agents.
作用機序
The mechanism of action of 1-ethyl-4-(2-methyl-3-furoyl)piperazine is not well understood. However, it is believed to act as a central nervous system (CNS) stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, wakefulness, and improved cognitive function. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been shown to have an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-ethyl-4-(2-methyl-3-furoyl)piperazine has been shown to have several biochemical and physiological effects. In animal studies, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have antidepressant effects, as evidenced by its ability to reduce immobility time in the forced swim test. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been shown to have anti-inflammatory effects, as evidenced by its ability to reduce paw edema in a rat model of inflammation.
実験室実験の利点と制限
1-ethyl-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized using standard laboratory techniques. 1-ethyl-4-(2-methyl-3-furoyl)piperazine is also stable under normal laboratory conditions, making it a suitable compound for long-term storage. However, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has some limitations for lab experiments. It is a relatively simple compound that lacks the complexity of many biologically active compounds, making it less suitable for studying complex biological systems. In addition, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has limited solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for research on 1-ethyl-4-(2-methyl-3-furoyl)piperazine. One area of research could be the development of new synthetic methods for 1-ethyl-4-(2-methyl-3-furoyl)piperazine that are more efficient and environmentally friendly. Another area of research could be the development of new metal complexes using 1-ethyl-4-(2-methyl-3-furoyl)piperazine as a ligand for catalytic applications. In addition, future research could focus on the development of new biologically active compounds based on the structure of 1-ethyl-4-(2-methyl-3-furoyl)piperazine. Finally, future research could focus on the development of new analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
Conclusion
In conclusion, 1-ethyl-4-(2-methyl-3-furoyl)piperazine is an important pharmaceutical intermediate that has been extensively used in scientific research. It is a heterocyclic organic compound that can be synthesized using several methods. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has several biochemical and physiological effects, including CNS stimulation, antidepressant effects, and anti-inflammatory effects. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its lack of complexity and limited solubility in water. Finally, there are several future directions for research on 1-ethyl-4-(2-methyl-3-furoyl)piperazine, including the development of new synthetic methods, the development of new biologically active compounds, and the development of new analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
合成法
1-ethyl-4-(2-methyl-3-furoyl)piperazine can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-3-furoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ethyl chloroacetate to produce 1-ethyl-4-(2-methyl-3-furoyl)piperazine. Another method involves the reaction of 2-methyl-3-furoic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to produce the intermediate, which is then reacted with ethyl chloroacetate to obtain 1-ethyl-4-(2-methyl-3-furoyl)piperazine.
科学的研究の応用
1-ethyl-4-(2-methyl-3-furoyl)piperazine has been extensively used in scientific research for various purposes. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been used as a starting material for the synthesis of various biologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents. In addition, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has been used as a reference compound in the development of analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13-5-7-14(8-6-13)12(15)11-4-9-16-10(11)2/h4,9H,3,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBVSCLZMGTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)

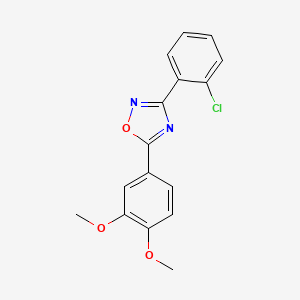

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
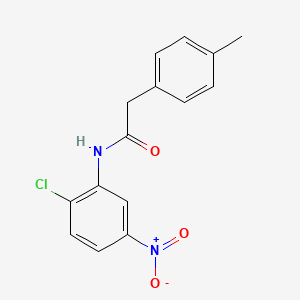
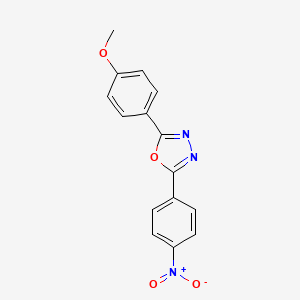
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)

![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
